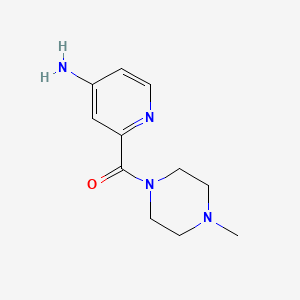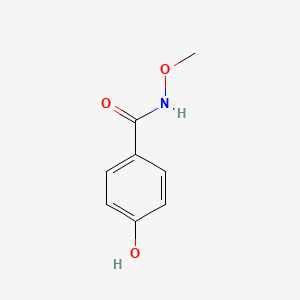![molecular formula C19H30N2O2 B2810330 1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine CAS No. 701970-66-3](/img/structure/B2810330.png)
1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an adamantane moiety, which is known for its rigid and bulky structure, contributing to the compound’s unique chemical and physical properties. The piperazine ring is a common structural motif in medicinal chemistry, often associated with a variety of biological activities.
Métodos De Preparación
The synthesis of 1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine typically involves the following steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Acylation reactions: The piperazine ring is then acylated with 3,5-dimethyladamantane-1-carbonyl chloride to introduce the adamantane moiety.
Industrial production: Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity.
Análisis De Reacciones Químicas
1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Aplicaciones Científicas De Investigación
1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine involves its interaction with specific molecular targets. The adamantane moiety contributes to the compound’s ability to interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds and ionic interactions with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine can be compared with other piperazine derivatives:
Piperazine-containing dihydrofuran compounds: These compounds also contain a piperazine ring but differ in their additional functional groups and biological activities.
PROTACs with piperazine linkers: PROTACs (proteolysis targeting chimeras) use piperazine linkers to improve solubility and rigidity, similar to the adamantane moiety in this compound.
Propiedades
IUPAC Name |
1-[4-(3,5-dimethyladamantane-1-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-14(22)20-4-6-21(7-5-20)16(23)19-10-15-8-17(2,12-19)11-18(3,9-15)13-19/h15H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXDFVIPKURLPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C23CC4CC(C2)(CC(C4)(C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one](/img/structure/B2810249.png)




![5-[(5-methoxy-1H-indol-3-yl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2810257.png)



![[3-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine hydrochloride](/img/structure/B2810265.png)
![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2810268.png)

![4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2810270.png)
